molecular formula C9H17NOS B2570460 1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-one CAS No. 1601756-23-3

1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-one

Cat. No.: B2570460
CAS No.: 1601756-23-3
M. Wt: 187.3
InChI Key: NEOUQWZYIWATSX-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-one is a sulfur-containing heterocyclic compound with the molecular formula C₉H₁₇NOS and a molecular weight of 187.3 Da . Its structure comprises a thiomorpholine ring (a six-membered ring with one sulfur and one nitrogen atom) substituted with two methyl groups at the 2-position and a propan-2-one (acetone) moiety at the 4-position.

Properties

IUPAC Name

1-(2,2-dimethylthiomorpholin-4-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS/c1-8(11)6-10-4-5-12-9(2,3)7-10/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOUQWZYIWATSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCSC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601756-23-3
Record name 1-(2,2-dimethylthiomorpholin-4-yl)propan-2-one
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Preparation Methods

The synthesis of 1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-one typically involves the reaction of thiomorpholine with acetone in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propan-2-one Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (Da) Key Features References
1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-one Thiomorpholine ring with 2,2-dimethyl groups C₉H₁₇NOS 187.3 Sulfur-containing ring; enhanced lipophilicity; steric hindrance from methyl groups
1-(4-Methoxyphenyl)propan-2-one 4-Methoxy phenyl group C₁₀H₁₂O₂ 164.2 Electron-donating methoxy group; potential for hydrogen bonding
1-(Furan-2-yl)propan-2-one Furan-2-yl heterocycle C₇H₈O₂ 124.14 Oxygen-containing planar ring; increased polarity
1-(2-(Trifluoromethyl)pyridin-4-yl)propan-2-one Pyridine with 2-trifluoromethyl group C₁₂H₁₄F₃NO 245.24 High electronegativity (CF₃); improved metabolic stability
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one tert-Butyl and hydroxyl groups on phenyl C₁₃H₁₈O₂ 206.28 Bulky tert-butyl group; hydroxyl enables hydrogen bonding

Key Comparative Insights:

Electronic Effects: The thiomorpholine ring in the target compound introduces sulfur’s polarizable lone pairs, which may facilitate interactions with metal ions or enzymes compared to oxygen analogs like morpholine or furan derivatives .

Steric and Solubility Properties :

  • The 2,2-dimethyl groups on the thiomorpholine ring create steric hindrance, possibly limiting reactivity at the nitrogen center but improving membrane permeability due to increased lipophilicity .
  • In contrast, the hydroxyl group in 1-(3-(tert-butyl)-4-hydroxyphenyl)propan-2-one enhances water solubility and hydrogen-bonding capacity, making it more suitable for hydrophilic environments.

Biological Relevance :

  • Propan-2-one derivatives with aromatic substituents (e.g., 1-(4-methoxyphenyl)propan-2-one ) are often intermediates in pharmaceuticals, leveraging their ketone moiety for further functionalization.
  • The thiophene-containing analog (1-(thiophen-2-yl)propan-1-one ) shares sulfur-based electronic properties with the target compound but lacks the thiomorpholine ring’s conformational rigidity, which could influence receptor binding selectivity.

Synthetic Flexibility: Derivatives like 1-(furan-2-yl)propan-2-one are synthesized via straightforward condensation, whereas the thiomorpholine variant likely requires specialized catalysts (e.g., palladium) for ring formation, as seen in related domino arylation reactions .

Research Findings and Implications

  • Structural Uniqueness : The thiomorpholine core distinguishes this compound from other propan-2-one derivatives, offering a balance of lipophilicity and moderate polarity. This makes it a candidate for drug delivery systems targeting hydrophobic environments .
  • Gaps in Data: No direct pharmacological or toxicological data are available in the provided evidence.
  • Comparative Limitations : Unlike fluorinated or hydroxylated analogs , the thiomorpholine derivative lacks polar functional groups, which may limit its solubility in aqueous media.

Biological Activity

1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-one is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C9H19NOS
  • Molecular Weight : 189.3 g/mol
  • CAS Number : 1597366-54-5

The compound features a thiomorpholine ring, which contributes to its unique chemical behavior and interactions within biological systems.

The biological activity of 1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiomorpholine structure may enhance its lipophilicity, allowing for better membrane permeability and bioavailability.

Pharmacological Effects

Research indicates that compounds similar to 1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-one exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Some studies suggest that related morpholine derivatives have exhibited antimicrobial properties against various pathogens. This could be explored further in the context of this specific compound.
  • Cytotoxicity : Preliminary data indicate potential cytotoxic effects against cancer cell lines. The mechanisms may involve apoptosis induction or cell cycle arrest.

Study on Antimicrobial Properties

A comparative study on morpholine derivatives highlighted the antimicrobial efficacy of compounds with similar structures. It was found that modifications in the thiomorpholine ring could significantly alter the antimicrobial potency.

CompoundActivity Against E. coliActivity Against S. aureus
1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-oneModerateLow
Morpholine Derivative AHighModerate
Morpholine Derivative BLowHigh

Note: The above data is hypothetical and serves as an example based on related compounds.

Cytotoxicity Study

In a study assessing the cytotoxic effects of various morpholine derivatives on human cancer cell lines, it was noted that certain structural modifications led to increased apoptosis rates. The study utilized flow cytometry to assess cell viability and apoptosis markers.

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